2-[5-[1-[(4-Methylphenyl)methyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Description
The compound 2-[5-[1-[(4-Methylphenyl)methyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid features a thiazolidinone core substituted with a sulfanylidene (C=S) group at position 2, a 4-oxoindol-3-ylidene moiety at position 5, and a 4-methylbenzyl group at the indole nitrogen. This structure suggests applications in medicinal chemistry, particularly for targeting enzymes or receptors via its planar indole-thiazolidinone system and sulfhydryl interactions .
Properties
IUPAC Name |
2-[5-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S2/c1-12-6-8-13(9-7-12)10-22-15-5-3-2-4-14(15)17(19(22)26)18-20(27)23(11-16(24)25)21(28)29-18/h2-9H,10-11H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAKTFRNKWSYAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CC(=O)O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[5-[1-[(4-Methylphenyl)methyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid (CAS No: 617694-93-6) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The compound consists of several functional groups that contribute to its biological activity. It includes an indole derivative core linked to a thiazolidine ring, which is known for its diverse biological properties. The following table summarizes some key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H20N2O4S2 |
| Molecular Weight | 444.55 g/mol |
| IUPAC Name | This compound |
| CAS Number | 617694-93-6 |
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial and antifungal activities. For instance, a study evaluated various thiazolidine derivatives against multiple bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited activity superior to conventional antibiotics like ampicillin and streptomycin.
Table 1: Antimicrobial Activity Results
| Compound | MIC (mg/mL) | MBC (mg/mL) | Active Against |
|---|---|---|---|
| Compound 8 | 0.004 | 0.008 | Enterobacter cloacae |
| Compound 11 | 0.015 | 0.030 | Staphylococcus aureus |
| Compound 12 | 0.011 | 0.020 | Escherichia coli |
The most effective compound was identified as Compound 8 with an MIC of against Enterobacter cloacae and an MBC of .
The proposed mechanism of action for the antimicrobial activity involves the inhibition of essential bacterial enzymes and pathways. Molecular docking studies suggest that the compound interacts with specific targets such as MurB enzyme in E. coli, which is crucial for bacterial cell wall synthesis . Additionally, antifungal activity has been linked to the inhibition of lanosterol demethylase in fungal pathogens .
Structure-Activity Relationship (SAR)
The structure of the compound plays a critical role in its biological activity. Variations in substituents on the thiazolidine ring or the indole moiety can significantly influence potency:
- Indole Core : The presence of the indole structure is vital for biological activity.
- Thiazolidine Ring Modifications : Substituents on the thiazolidine ring can enhance or diminish antimicrobial efficacy.
- Functional Group Variations : Alterations in functional groups (e.g., methyl or chloro substitutions) have been shown to affect binding affinity and biological activity.
Case Studies
A notable case study involved testing a series of synthesized derivatives against a panel of bacterial strains. The findings indicated that modifications in the indole structure led to varying degrees of effectiveness against specific pathogens, emphasizing the importance of chemical structure in designing potent antimicrobial agents .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs differ in substituents on the thiazolidinone ring, impacting physicochemical properties and bioactivity:
Physicochemical and Spectroscopic Data
- Rhodanine derivatives (e.g., []) exhibit moderate melting points (~170–175°C) due to reduced crystallinity from non-planar substituents .
- Synthesis Yields :
- The target compound’s synthesis likely involves multi-step cyclization (similar to []), whereas simpler analogs (e.g., []) achieve higher yields (73%) via direct condensation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
